molecular formula C15H17FN4O B2865175 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2199016-24-3

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2865175
CAS No.: 2199016-24-3
M. Wt: 288.326
InChI Key: OKGGYRUBOCBANY-UHFFFAOYSA-N
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Description

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique structural features, including a triazole ring fused to a piperidine ring and a fluorophenyl group. Due to its distinct chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The piperidine ring can be introduced through subsequent reactions, such as nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form corresponding phenolic derivatives.

  • Reduction: The triazole ring can be reduced to form a different heterocyclic structure.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group or the triazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and reaction conditions, are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of phenolic derivatives.

  • Reduction: Formation of reduced triazole derivatives.

  • Substitution: Formation of substituted triazole or fluorophenyl derivatives.

Scientific Research Applications

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is investigated for its pharmacological potential, including its ability to inhibit enzymes and exhibit anticancer properties.

  • Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is compared with other similar compounds, such as:

  • 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(3-fluorophenyl)ethanone: Similar structure but with a different position of the fluorine atom on the phenyl ring.

  • 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

  • 1-(4-(2H-1,2,4-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone: Similar structure but with a different type of triazole ring.

Uniqueness: The presence of the fluorine atom on the phenyl ring enhances the compound's binding affinity and selectivity, making it unique compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and potential biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c16-13-3-1-12(2-4-13)11-15(21)19-9-5-14(6-10-19)20-17-7-8-18-20/h1-4,7-8,14H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGGYRUBOCBANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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